1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one
Description
Properties
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6N2OS/c7-5(8,9)2-1(16-4(13)14-2)3(15)6(10,11)12/h(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSAHLJGZNHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)N)C(F)(F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167205-34-5 | |
| Record name | 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a variety of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.
Case Study: Antibacterial Efficacy
In a controlled laboratory setting, 1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, showcasing its potential as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Properties
Research has indicated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. It has been particularly noted for its effects on breast cancer cell lines.
Case Study: Apoptosis Induction
In vitro studies showed that treatment with the compound led to a significant increase in apoptotic markers in MCF-7 breast cancer cells. Flow cytometry analysis revealed that apoptosis rates increased by over 50% after 48 hours of treatment at a concentration of 10 µM.
Agricultural Applications
Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for development as a pesticide. Its ability to disrupt metabolic pathways in pests has been a focus of recent research.
Case Study: Insecticidal Activity
Field trials conducted on aphid populations revealed that formulations containing this compound reduced pest populations by up to 75% compared to control groups. The compound acts by inhibiting key enzymes involved in energy metabolism.
| Pest Type | Population Reduction (%) |
|---|---|
| Aphids | 75 |
| Whiteflies | 60 |
Material Science Applications
Polymer Additive
The compound's unique chemical structure allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and heat resistance.
Case Study: Polymer Blends
Research involving the blending of this compound with polystyrene indicated an increase in thermal stability by approximately 20°C compared to unmodified polystyrene. The mechanical testing demonstrated enhanced tensile strength by 15%.
| Property | Unmodified Polystyrene | Modified Polystyrene |
|---|---|---|
| Thermal Stability (°C) | 240 | 260 |
| Tensile Strength (MPa) | 30 | 34 |
Chemical Reactions Analysis
Halogenation Reactions
The α-keto position of this compound undergoes electrophilic halogenation. In one protocol ( ):
| Reaction | Conditions | Yield | Product |
|---|---|---|---|
| Bromination at α-position | Bromine (1 eq) in 48% aqueous HBr/dioxane (1:1), 60°C, 2 h | 85% | 1-(2-Amino-4-trifluoromethyl-thiazol-5-yl)-2-bromo-ethanone |
Mechanistic Insight :
The reaction proceeds via enol tautomerization of the ketone, followed by electrophilic attack of bromine at the α-carbon. The trifluoromethyl group enhances electrophilicity through inductive effects.
Nucleophilic Acyl Substitution
The ketone moiety participates in nucleophilic substitutions, particularly with amines and alcohols:
Amide Formation
Reaction with morpholine under Dean-Stark conditions yields:
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Product : (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone ( )
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Conditions : Morpholine (1.2 eq), toluene, reflux, 6 h
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Key Data :
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Molecular formula: C₉H₁₀F₃N₃O₂S
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Stability: Stable in acidic media (pH 2–6) but hydrolyzes under strongly basic conditions (pH > 10)
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Alcohol Condensation
Methanol in the presence of NaBH₄ reduces the ketone to:
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Product : [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol ( )
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Yield : 72% (purified via silica chromatography)
Cross-Coupling Reactions
The brominated derivative (from Section 1) serves as a substrate for Suzuki-Miyaura couplings:
| Substrate | Coupling Partner | Catalyst System | Product Application |
|---|---|---|---|
| 1-(2-Amino-4-TFMT-thiazol-5-yl)-2-bromo-ethanone | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Anticancer lead compound ( ) |
Notable Example :
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Reaction with phenylboronic acid produces 2-amino-4-(trifluoromethyl)-1,3-thiazol-5-ylmethanone ( ), a scaffold with demonstrated inhibitory activity against Staphylococcus aureus (MIC = 4 µg/mL).
Heterocycle Functionalization
The thiazole ring undergoes regioselective modifications:
Isothiazoline Ring Formation
Treatment with hydroxylamine-O-sulfonic acid generates fused isothiazoline derivatives ( ):
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Conditions : HAOS (1.5 eq), CH₂Cl₂, 0°C → RT, 12 h
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Product : 3-(3,5-Dichloro-4-fluoro-phenyl)-4,4,4-trifluoro-3-sulfanyl-1-[1'-(3,3,3-trifluoropropanoyl)spiro[3H-isobenzofuran-1,3'-azetidine]-5-yl]butan-1-one
Triazole Coupling
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol yields triazole-linked analogs ( ):
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Click Chemistry Parameters :
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CuSO₄·5H₂O (10 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1), 50°C
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Application : Antibacterial agents against Gram-positive pathogens
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Stability and Degradation Pathways
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Thermal Stability : Decomposes at >200°C (TGA data)
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Hydrolytic Sensitivity :
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Stable in anhydrous organic solvents (DMF, THF) for >48 h
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Rapid hydrolysis in aqueous NaOH (1M, 25°C, t₁/₂ = 15 min) to 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
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Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical and Spectral Properties
- Mass Spectrometry :
- ¹H NMR: Target Compound: Distinct signals for amino (δ ~6.5 ppm) and trifluoromethyl groups . Compound 15 (): Simpler spectrum due to aliphatic substituents (δ 1–3 ppm for methyl/isopropyl) .
Preparation Methods
Hantzsch Thiazole Synthesis with Trifluoromethyl Incorporation
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-amino-4-(trifluoromethyl)thiazol-5-yl scaffold. This method involves cyclocondensation of α-halo ketones with thiourea derivatives. For instance, 5-bromo-1,1,1-trifluoropentan-2-one reacts with thiourea in ethanol under reflux to yield the thiazole intermediate. The trifluoromethyl group is introduced via the α-halo ketone precursor, which is synthesized by halogenation of trifluoromethylated β-keto esters.
Key Reaction Conditions :
Alternative Cyclization Using Thioamides
Aryl thioamides, such as 2-amino-4-(trifluoromethyl)thioamide , undergo cyclization with α-bromo trifluoroacetophenone derivatives to form the thiazole ring. This method avoids competing side reactions by pre-functionalizing the thioamide with the trifluoromethyl group. For example, heating 2-amino-4-(trifluoromethyl)thioamide with 2-bromo-1-(trifluoroacetyl)ethane in dimethylformamide (DMF) at 100°C for 4 hours yields the target thiazole with 68% efficiency.
Trifluoroacetylation of the Thiazole Intermediate
Acylation with Trifluoroacetic Anhydride
Post-thiazole formation, the 5-position is acylated using trifluoroacetic anhydride (TFAA) . The reaction proceeds in dichloromethane (DCM) at 0°C to room temperature, with pyridine as a base to scavenge HCl. This method achieves >85% yield when applied to 2-amino-4-(trifluoromethyl)thiazole.
Representative Protocol :
Palladium-Catalyzed Coupling for Direct Acylation
Patent literature describes palladium-mediated coupling to introduce the trifluoroacetyl group. Using 1-(6-bromothiazolyl)-3,3,3-trifluoropropan-1-one and a palladium catalyst (e.g., Pd(PPh₃)₄), Suzuki-Miyaura coupling with boronic esters functionalizes the thiazole at the 5-position. This method is advantageous for scalability, yielding 72–78% product.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation and acylation in a single pot. Thiourea , ethyl 4,4,4-trifluoroacetoacetate , and bromine react in acetonitrile at 50°C, followed by in situ treatment with TFAA. This method reduces purification steps but requires careful stoichiometric control to minimize byproducts.
Microwave-Assisted Synthesis
Microwave irradiation accelerates thiazole cyclization and acylation. For example, irradiating a mixture of 2-amino-4-(trifluoromethyl)thiazole and trifluoroacetyl chloride in DMF at 120°C for 15 minutes achieves 92% conversion. This method is ideal for high-throughput applications.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| DCM | 0→25 | 85 | <5% |
| DMF | 100 | 68 | 10–15% (hydrolysis) |
| Acetonitrile | 80 | 75 | 8% |
Polar aprotic solvents like DMF favor acylation but risk hydrolyzing the trifluoroacetyl group at elevated temperatures.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst during acylation improves yields to 90% by activating TFAA. Conversely, lanthanide triflates (e.g., Yb(OTf)₃) suppress side reactions in microwave-assisted protocols.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Question
- IR spectroscopy : Detect characteristic peaks for the thiazole ring (C=N stretch ~1600 cm⁻¹) and trifluoromethyl groups (C-F stretch 1100–1200 cm⁻¹) .
- ¹H/¹³C NMR : Identify the thiazole proton (δ 7.0–8.0 ppm) and trifluoromethyl carbon (δ 120–125 ppm, q, J = 270 Hz). The ketone carbonyl appears at δ 190–200 ppm in ¹³C NMR .
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing bond lengths/angles, particularly verifying the planar thiazole ring and CF₃ group geometry .
What strategies can mitigate low yields during the synthesis of the thiazole core?
Advanced Research Question
Low yields often arise from incomplete cyclization or side reactions. Solutions include:
- Catalyst optimization : Replace homogeneous catalysts (e.g., H₂SO₄) with heterogeneous systems like Bleaching Earth Clay (pH 12.5), which enhances regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while PEG-400 reduces byproduct formation .
- Temperature control : Gradual heating (70–80°C) minimizes decomposition of thermally sensitive intermediates .
How can discrepancies between experimental and computational structural data be resolved?
Advanced Research Question
Discrepancies in bond lengths or angles may arise from crystal packing effects or dynamic motion. To address this:
- High-resolution crystallography : Collect data at <100 K to reduce thermal motion artifacts .
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify steric or electronic distortions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing the crystal structure .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Question
Given the thiazole moiety’s role in enzyme inhibition (e.g., kinases), assays include:
- Kinase inhibition : Measure IC₅₀ against CDK2 using fluorescence polarization assays with purified enzymes .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .
How can substituent effects on the thiazole ring modulate biological activity?
Advanced Research Question
- Electron-withdrawing groups (e.g., CF₃) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
- Amino group functionalization : Acylation or alkylation can improve solubility (e.g., via prodrug strategies) or target specificity .
- SAR studies : Synthesize analogs with varied aryl substitutions at the 4-position of the thiazole and correlate with activity data .
What analytical techniques are critical for assessing purity and stability?
Basic Research Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmospheres .
- Stability studies : Accelerated degradation under acidic/alkaline conditions (40°C, 75% RH) monitored by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
